molecular formula C14H15FN4O2 B7631383 (3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone

(3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone

Cat. No. B7631383
M. Wt: 290.29 g/mol
InChI Key: NMDJZKPSBIQUCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone, also known as FOAM, is a novel compound that has gained attention in scientific research due to its potential applications in various fields. FOAM is a heterocyclic compound that contains a pyridine ring, an oxadiazole ring, and an azepane ring.

Mechanism of Action

The mechanism of action of (3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone is not fully understood. However, studies have shown that (3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone can inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, bacteria, and viruses. (3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
(3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone has been found to have several biochemical and physiological effects. In vitro studies have shown that (3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone can inhibit the activity of certain enzymes and proteins, including DNA topoisomerase II and protein kinase C. (3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. In vivo studies have shown that (3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone can inhibit the growth of tumors in mice and reduce the levels of inflammatory cytokines in the blood.

Advantages and Limitations for Lab Experiments

One of the advantages of (3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone is its broad-spectrum activity against cancer cells, bacteria, and viruses. (3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone has also been found to be relatively non-toxic to normal cells, which makes it a promising candidate for the development of new drugs. However, (3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone has some limitations for lab experiments. (3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone has low solubility in water, which can make it difficult to dissolve in certain solvents. (3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone is also relatively unstable under acidic conditions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research of (3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone. One direction is the development of new drugs based on (3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone. Several studies have shown that (3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone has potential as an anticancer, antimicrobial, and antiviral agent, and further research is needed to explore its full potential. Another direction is the optimization of the synthesis method of (3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone. The current synthesis method has a relatively low yield, and further research is needed to improve the efficiency of the process. Finally, the mechanism of action of (3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone needs to be further elucidated to fully understand its potential applications in scientific research.
In conclusion, (3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone is a novel compound that has shown potential applications in various fields of scientific research. (3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone has broad-spectrum activity against cancer cells, bacteria, and viruses and has been found to be relatively non-toxic to normal cells. Further research is needed to explore the full potential of (3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone and to develop new drugs based on its structure.

Synthesis Methods

The synthesis of (3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone involves a multistep process that starts with the reaction of 3-Fluoropyridine-4-carboxylic acid with thionyl chloride to form 3-Fluoropyridine-4-carbonyl chloride. The carbonyl chloride is then reacted with 2-(1,2,4-oxadiazol-3-yl)azepan-1-amine to form (3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone. The overall yield of the synthesis is around 30%.

Scientific Research Applications

(3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone has shown potential applications in various fields of scientific research. One of the most promising applications of (3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone is in the development of new drugs. (3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone has been found to exhibit antitumor, antimicrobial, and antiviral activities. Several studies have shown that (3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone can inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. (3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone has also been found to be effective against various types of bacteria and viruses, including methicillin-resistant Staphylococcus aureus (MRSA) and influenza virus.

properties

IUPAC Name

(3-fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2/c15-11-8-16-6-5-10(11)14(20)19-7-3-1-2-4-12(19)13-17-9-21-18-13/h5-6,8-9,12H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDJZKPSBIQUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)C(=O)C2=C(C=NC=C2)F)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.